molecular formula C10H15Cl2N3S B13503810 4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride

4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride

Cat. No.: B13503810
M. Wt: 280.22 g/mol
InChI Key: OLFDIPKRPSBRPA-UHFFFAOYSA-N
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Description

4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines an imidazo[2,1-b][1,3]thiazole ring with a piperidine moiety, making it a versatile candidate for various biological applications. Its potential as an anticancer, antiviral, and antimicrobial agent has been explored extensively in recent years .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the imidazo[2,1-b][1,3]thiazole system . The reaction is usually carried out in a solvent such as benzene, with heating for 2-4 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization and recrystallization steps to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazo[2,1-b][1,3]thiazoles, and various substituted derivatives .

Scientific Research Applications

4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored as an anticancer, antiviral, and antimicrobial agent. .

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C10H15Cl2N3S

Molecular Weight

280.22 g/mol

IUPAC Name

6-piperidin-4-ylimidazo[2,1-b][1,3]thiazole;dihydrochloride

InChI

InChI=1S/C10H13N3S.2ClH/c1-3-11-4-2-8(1)9-7-13-5-6-14-10(13)12-9;;/h5-8,11H,1-4H2;2*1H

InChI Key

OLFDIPKRPSBRPA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CN3C=CSC3=N2.Cl.Cl

Origin of Product

United States

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